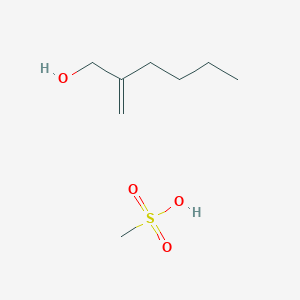
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one is a chemical compound known for its unique structure and properties It is a member of the thiazolone family, characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
The synthesis of 4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process is carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols, forming new derivatives with potentially different properties.
Applications De Recherche Scientifique
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial agents, making it a subject of interest in the development of new antibiotics.
Medicine: Research has indicated that certain derivatives of this compound may have anti-inflammatory and anticancer properties, leading to studies on their potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, disrupting essential metabolic processes. In the case of its potential anticancer properties, the compound may induce apoptosis in cancer cells by interfering with cell signaling pathways.
Comparaison Avec Des Composés Similaires
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one can be compared with other thiazolone derivatives, such as:
4,5-Dichloro-2-phenyl-1,2-thiazol-3(2H)-one: Similar in structure but lacks the dimethyl groups, which may affect its reactivity and biological activity.
4,5-Dichloro-2-(4-methylphenyl)-1,2-thiazol-3(2H)-one: The presence of a methyl group at a different position can lead to variations in its chemical behavior and applications.
Propriétés
Numéro CAS |
142060-13-7 |
|---|---|
Formule moléculaire |
C11H9Cl2NOS |
Poids moléculaire |
274.2 g/mol |
Nom IUPAC |
4,5-dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H9Cl2NOS/c1-6-4-3-5-7(2)9(6)14-11(15)8(12)10(13)16-14/h3-5H,1-2H3 |
Clé InChI |
JCWVNNBEJKMGTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N2C(=O)C(=C(S2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane](/img/structure/B12542444.png)

![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)


![4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile](/img/structure/B12542466.png)




![23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane](/img/structure/B12542487.png)
